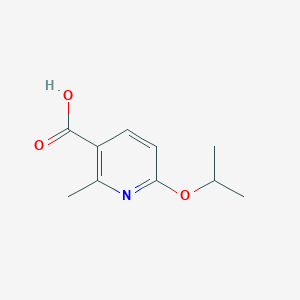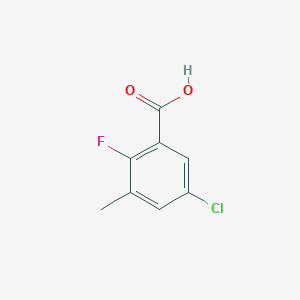
5-Isopropoxypyridine-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropoxypyridine-3-carboxaldehyde is a chemical compound with the CAS Number: 852476-59-6 . It has a molecular weight of 165.19 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 5-Isopropoxypyridine-3-carboxaldehyde is1S/C9H11NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-7H,1-2H3 . This code provides a detailed description of the molecule’s structure and composition. Physical And Chemical Properties Analysis
5-Isopropoxypyridine-3-carboxaldehyde is a liquid at room temperature . It has a molecular weight of 165.19 . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用
Taste Enhancement
R. Villard et al. (2003) developed convenient syntheses to obtain the novel taste enhancer N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol 1, known as alapyridaine, on a multigram scale. They utilized 5-(Hydroxymethyl)-2-furaldehyde as a key intermediate, demonstrating the potential of pyridine derivatives in enhancing flavors in food chemistry. This work emphasizes the electron-withdrawing effect of the iminium cation and the resonance-stabilizing capacity of the pyridinium moiety in facilitating racemization under specific conditions, showcasing the chemical versatility of pyridine derivatives (Villard, Robert, Blank, Bernardinelli, Soldo, & Hofmann, 2003).
Bioactive Compound Synthesis
A. Davood et al. (2008) introduced a novel and efficient method for synthesizing 4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, which serve as important precursors for preparing biologically active compounds. This study highlights the flexibility of pyridine derivatives in synthesizing compounds that could have significant pharmacological applications. The methodology described is amenable to large-scale use and allows the preparation of various analogs, demonstrating the potential of pyridine derivatives in the development of new drugs and therapeutic agents (Davood, Alipour, & Shafiee, 2008).
Anticancer Drug Analysis
C. Kowol et al. (2010) investigated the fluorescence properties and cellular distribution of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and its zinc(II) complex, highlighting the intrinsic fluorescence properties of Triapine that allow monitoring its uptake and intracellular distribution in living human cancer cells. This study not only sheds light on the mechanism of action of a promising anticancer agent but also demonstrates the utility of pyridine derivatives in drug development and therapeutic monitoring (Kowol, Trondl, Arion, Jakupec, Lichtscheidl, & Keppler, 2010).
Neuroprotective Activity
Zhi-Gang Jiang et al. (2006) detailed the neuroprotective activity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (PAN-811), originally developed for cancer therapy, under the name Triapine. The study demonstrated PAN-811's potent neuroprotective effects, providing a foundation for its potential application in treating neurodegenerative diseases. This research underlines the diverse therapeutic applications of pyridine derivatives, extending from oncology to neurology (Jiang, Lebowitz, & Ghanbari, 2006).
特性
IUPAC Name |
5-propan-2-yloxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQFLRXWLPVZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropoxypyridine-3-carboxaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


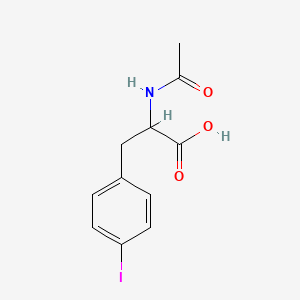
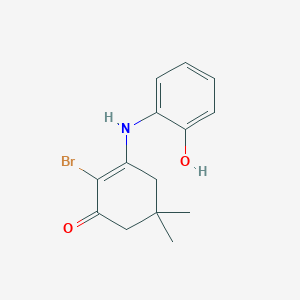
![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)
![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)
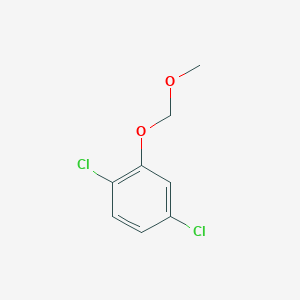

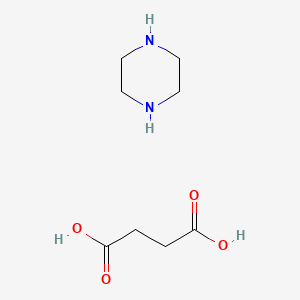
![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
